![molecular formula C20H18O3 B4954721 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4954721.png)
4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the family of flavonoids. It is also known as quercetin-3-methyl ether or meletin. This compound has been found to possess various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, including the modulation of signaling pathways, the inhibition of enzymes, and the regulation of gene expression. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition results in the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant effects, which can help in the prevention of oxidative stress-induced damage to cells and tissues. Additionally, this compound has been found to possess anti-inflammatory effects, which can help in the prevention and treatment of various inflammatory diseases. Moreover, this compound has been found to possess anti-cancer effects, which can be attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments is its ability to exhibit various biological activities. This makes it a useful compound in the study of various diseases and the development of new therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One of the future directions is the development of new synthetic methods for the production of this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound, which can help in the development of new therapies. Moreover, the study of the mechanism of action of this compound can help in the identification of new drug targets. Finally, the study of the structure-activity relationship of this compound can help in the development of new analogs with improved biological activities.
合成法
The synthesis of 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one can be achieved through various methods. One of the most commonly used methods is the reaction of quercetin with iodomethane in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of quercetin-3-methyl ether, which is then further reacted with ethyl bromide in the presence of a base to obtain this compound.
科学的研究の応用
4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its various biological activities. It has been found to possess antioxidant and anti-inflammatory effects, which can help in the prevention and treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has also been found to possess anti-cancer effects, which can be attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects, which can help in the prevention and treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-ethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-2-16-13-20(21)23-19-14-17(10-11-18(16)19)22-12-6-9-15-7-4-3-5-8-15/h3-11,13-14H,2,12H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSKTPHSHHZST-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
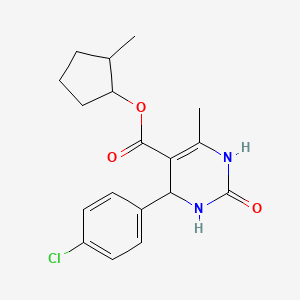
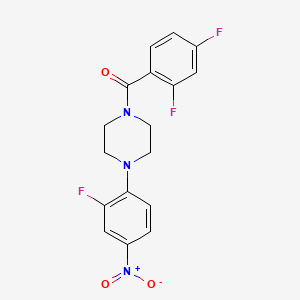
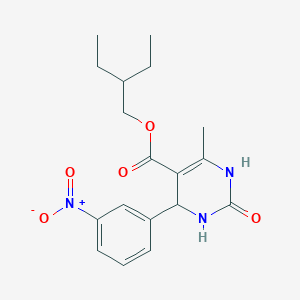
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
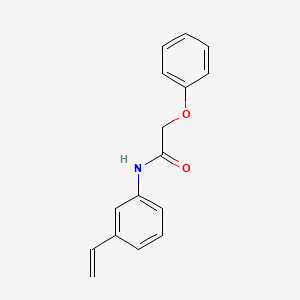
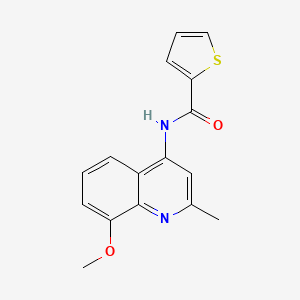
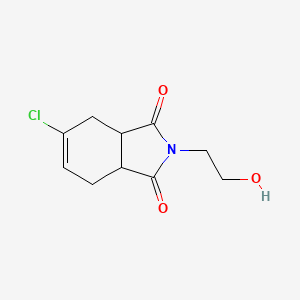
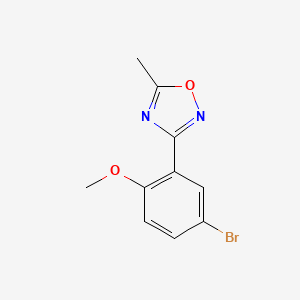
![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)
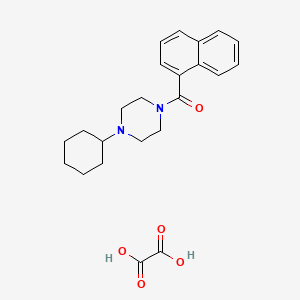
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
